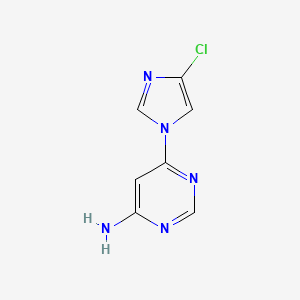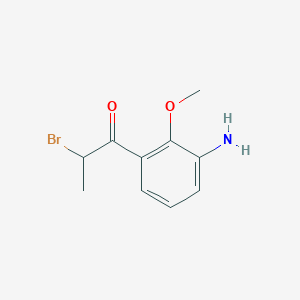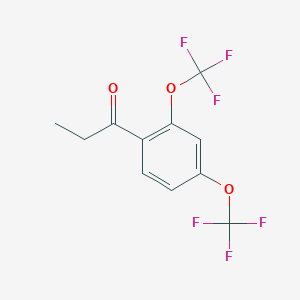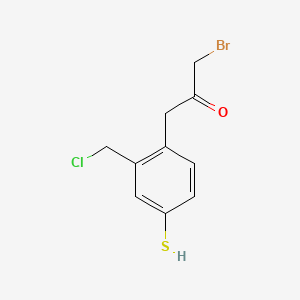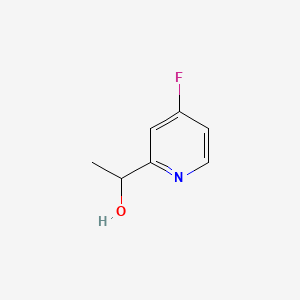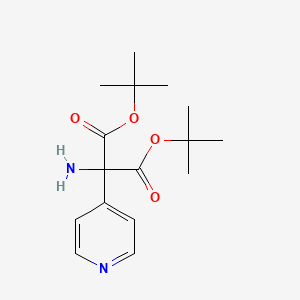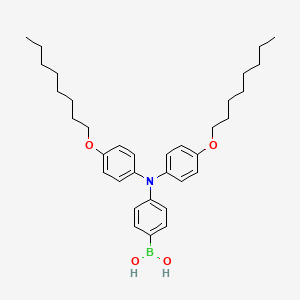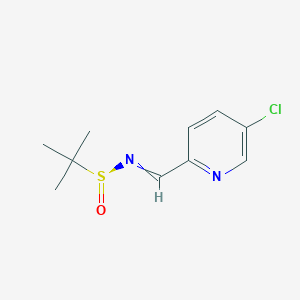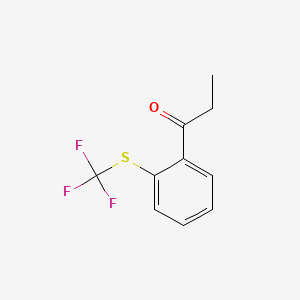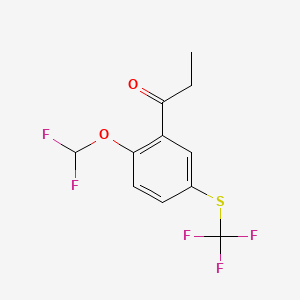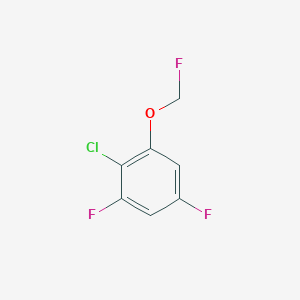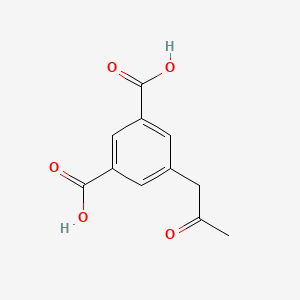
1-(3,5-Dicarboxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dicarboxyphenyl)propan-2-one: is an organic compound with the molecular formula C11H10O5 and a molecular weight of 222.19 g/mol . This compound is characterized by the presence of two carboxyl groups attached to a phenyl ring, which is further connected to a propan-2-one moiety. It is primarily used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dicarboxyphenyl)propan-2-one typically involves the reaction of 3,5-dicarboxybenzaldehyde with acetone under basic conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is obtained through a condensation reaction followed by purification steps such as recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as chromatography and distillation are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dicarboxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of 3,5-dicarboxybenzoic acid.
Reduction: Formation of 1-(3,5-dicarboxyphenyl)propan-2-ol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
1-(3,5-Dicarboxyphenyl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and metal-organic frameworks (MOFs).
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dicarboxyphenyl)propan-2-one involves its interaction with various molecular targets and pathways. The compound’s carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. Additionally, the ketone group can participate in nucleophilic addition reactions, influencing biochemical pathways .
Comparison with Similar Compounds
3,5-Dicarboxybenzaldehyde: Shares the same phenyl ring with carboxyl groups but lacks the propan-2-one moiety.
1-(3,5-Dicarboxyphenyl)ethanone: Similar structure but with an ethanone group instead of propan-2-one.
3,5-Dicarboxyphenylacetic acid: Contains a phenyl ring with carboxyl groups and an acetic acid moiety.
Properties
Molecular Formula |
C11H10O5 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
5-(2-oxopropyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H10O5/c1-6(12)2-7-3-8(10(13)14)5-9(4-7)11(15)16/h3-5H,2H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
OWVQYBYJMNZCBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


